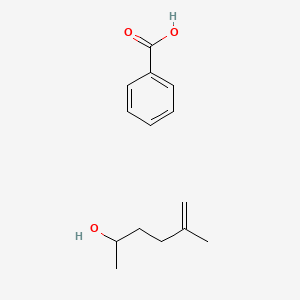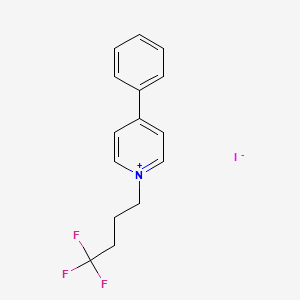
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide is a chemical compound that belongs to the pyridinium class of compounds Pyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide typically involves the reaction of 4-phenylpyridine with 4,4,4-trifluorobutyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form pyridinium N-oxide derivatives.
Reduction Reactions: Reduction of the pyridinium ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridinium derivatives.
Oxidation Reactions: Pyridinium N-oxide derivatives.
Reduction Reactions: Dihydropyridine derivatives.
Scientific Research Applications
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the trifluorobutyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can be used to deliver active pharmaceutical ingredients to target sites within the body.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 4-phenyl-1-butyl-, iodide
- Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, chloride
- Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, bromide
Uniqueness
Pyridinium, 4-phenyl-1-(4,4,4-trifluorobutyl)-, iodide is unique due to the presence of the trifluorobutyl group and the iodide ion. The trifluorobutyl group imparts unique chemical properties, such as increased lipophilicity and stability, while the iodide ion enhances its reactivity in substitution reactions. These properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
116319-66-5 |
|---|---|
Molecular Formula |
C15H15F3IN |
Molecular Weight |
393.19 g/mol |
IUPAC Name |
4-phenyl-1-(4,4,4-trifluorobutyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C15H15F3N.HI/c16-15(17,18)9-4-10-19-11-7-14(8-12-19)13-5-2-1-3-6-13;/h1-3,5-8,11-12H,4,9-10H2;1H/q+1;/p-1 |
InChI Key |
FTCNZIVQGBPOJL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC(F)(F)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


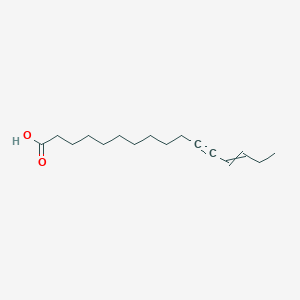
![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)
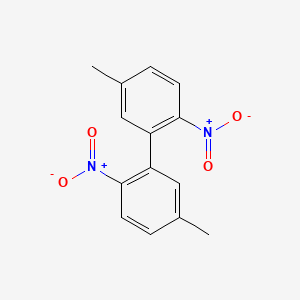


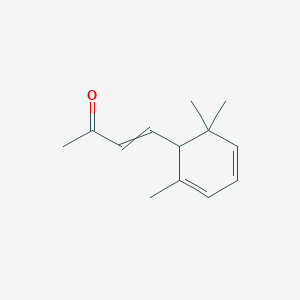
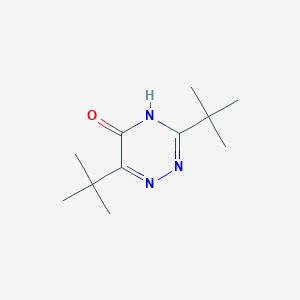
![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

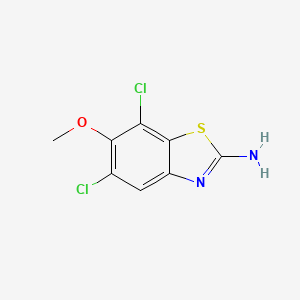

![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
